molecular formula C12H23NO3 B2646235 N-Boc-(+/-)-3-aminoheptanal CAS No. 1455442-30-4

N-Boc-(+/-)-3-aminoheptanal

Cat. No. B2646235
CAS RN: 1455442-30-4
M. Wt: 229.32
InChI Key: NAEBJRLJYYWIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-(+/-)-3-aminoheptanal” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

N-Boc Protection of Amines

N-Boc-(+/-)-3-aminoheptanal is used in the N-Boc protection of amines . This process involves the protection of the amine group, which is crucial due to their presence in various biologically active compounds . The N-Boc group is extremely stable toward catalytic hydrogenolysis and resistant to basic and nucleophilic conditions . This makes it a widely useful functionality for the protection of amine among various protecting groups .

Ultrasound Irradiation

The compound is used in a simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation . This method achieves selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature . This approach is considered green and does not require any auxiliary substances .

N-Boc Deprotection

N-Boc-(+/-)-3-aminoheptanal is also used in the deprotection of the N-Boc group . This process involves the removal of the Boc group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The method described uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Synthesis of Various Amides

N-Boc-(+/-)-3-aminoheptanal is used in the synthesis of various amides . This novel, direct, in situ-generated isocyanate-mediated transformation of N-Alloc-, N-Boc-and N-Cbz-protected amines into amides is facile and readily applicable to the synthesis of various amides .

Safety And Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future directions in the research of “N-Boc-(+/-)-3-aminoheptanal” and similar compounds could involve the development of more sustainable and efficient methods for N-Boc deprotection . For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

tert-butyl N-(1-oxoheptan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEBJRLJYYWIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-3-aminoheptanal

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